

# Cariprazine vs. Risperidone for Predominant Negative Symptoms of Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cariprazine |           |
| Cat. No.:            | B15616828   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **cariprazine** and risperidone for the treatment of predominant negative symptoms in schizophrenia, supported by clinical trial data and an examination of their distinct pharmacological profiles.

#### **Efficacy in Predominant Negative Symptoms**

A landmark multinational, randomized, double-blind, active-controlled Phase IIIb clinical trial directly compared the efficacy and safety of **cariprazine** with risperidone over 26 weeks in adult patients with stable schizophrenia and predominant negative symptoms.[1][2][3] **Cariprazine** demonstrated a statistically significant superiority over risperidone in improving negative symptoms.[1][3]

The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS). **Cariprazine** treatment resulted in a greater least squares mean (LSM) change in PANSS-FSNS from baseline to week 26 compared to risperidone (–8.90 vs. –7.44).[1][2][3] This difference of -1.46 was statistically significant (p=0.0022), with an effect size of 0.31.[1][2][3] The superior effect of **cariprazine** became apparent after week 14 and continued to increase until the end of the 26-week trial.[1]



Furthermore, **cariprazine** showed a greater improvement in personal and social functioning, as measured by the Personal and Social Performance (PSP) scale total score, which was the secondary efficacy parameter.[1][2] The improvement in negative symptoms with **cariprazine** was independent of changes in positive, depressive, or extrapyramidal symptoms.[1]

A post-hoc analysis of two 6-week studies in patients with acute schizophrenia exacerbation also suggested that **cariprazine** was more effective than risperidone in improving negative symptoms in patients with high baseline negative symptom scores.[2] In a subgroup of patients with persistent predominant negative symptoms, only **cariprazine**, and not risperidone, was statistically significantly more effective than placebo in treating negative symptoms.[4]

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the head-to-head clinical trial comparing **cariprazine** and risperidone.

Table 1: Primary and Secondary Efficacy Outcomes at Week 26

| Efficacy<br>Measure                           | Cariprazine<br>(n=227) | Risperidone<br>(n=229) | LSM<br>Difference<br>(95% CI) | p-value | Effect Size |
|-----------------------------------------------|------------------------|------------------------|-------------------------------|---------|-------------|
| PANSS-<br>FSNS<br>Change from<br>Baseline     | -8.90                  | -7.44                  | -1.46 (-2.39<br>to -0.53)     | 0.0022  | 0.31        |
| PSP Total<br>Score<br>Change from<br>Baseline | 14.30                  | 9.66                   | 4.63 (2.71 to<br>6.56)        | <0.0001 | 0.48        |

Data from Németh et al. (2017).[2][3]

Table 2: Responder Rates and Safety Overview



| Parameter                                         | Cariprazine                                                        | Risperidone                                                        |
|---------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------|
| PANSS-FSNS Response<br>(≥20% decrease)            | 69%                                                                | 58%                                                                |
| PANSS-FSNS Response<br>(≥30% decrease)            | 50%                                                                | 36% (p=0.0033)                                                     |
| Number Needed to Treat<br>(NNT) for ≥20% response | 9                                                                  | -                                                                  |
| Treatment-Emergent Adverse<br>Events (TEAEs)      | 54%                                                                | 57%                                                                |
| Common TEAEs                                      | Insomnia, akathisia, worsening of schizophrenia, headache, anxiety | Insomnia, akathisia, worsening of schizophrenia, headache, anxiety |

Data from Németh et al. (2017) and a related analysis.[1][2][5]

#### **Experimental Protocol: Head-to-Head Clinical Trial**

The pivotal study was a Phase IIIb, multinational, randomized, double-blind, active-controlled trial.[1][2]

- Participants: 460 adult patients (aged 18-65) with a diagnosis of schizophrenia for at least 2 years, stable positive symptoms, and predominant negative symptoms for over 6 months.[1]
  [2]
- Intervention: Patients were randomized 1:1 to receive 26 weeks of monotherapy with either fixed-dose oral **cariprazine** (3 mg, 4.5 mg [target dose], or 6 mg per day) or risperidone (3 mg, 4 mg [target dose], or 6 mg per day).[2][3] Previous antipsychotic medication was discontinued over a 2-week period.[2][3] The mean daily doses were 4.2 mg for **cariprazine** and 3.8 mg for risperidone.[2][3]
- Primary Outcome: The primary efficacy measure was the change from baseline to week 26 in the PANSS factor score for negative symptoms (PANSS-FSNS).[2][3]



- Secondary Outcome: The key secondary efficacy measure was the change from baseline to endpoint in the Personal and Social Performance (PSP) total score.[2]
- Assessments: PANSS assessments were conducted at weeks 1, 2, 3, 4, 6, 10, 14, 18, 22, and 26.[2] Safety and tolerability were monitored throughout the study.[3]

#### **Signaling Pathways and Mechanism of Action**

The differential effects of **cariprazine** and risperidone on negative symptoms are thought to be rooted in their distinct receptor pharmacology.

Cariprazine is a potent dopamine D2 and D3 receptor partial agonist with a preferential binding to D3 receptors (approximately 10-fold higher affinity).[6][7][8] This D3 receptor preference is a key feature, as D3 receptors are highly expressed in brain regions associated with mood, cognition, and motivation, and their modulation is hypothesized to be crucial for alleviating negative symptoms.[6][9] As a partial agonist, cariprazine can modulate dopamine levels, reducing excessive activity in hyperdopaminergic states and enhancing it in hypodopaminergic states, which may be relevant to negative symptoms.[6] Cariprazine also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[6][9]

Risperidone is a second-generation antipsychotic that primarily acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[10] Its high affinity for 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms compared to first-generation agents.[10] While effective for positive symptoms, its mechanism of action is considered less targeted for primary negative symptoms. [10]







Click to download full resolution via product page

Caption: Comparative signaling pathways of **cariprazine** and risperidone.

## **Experimental Workflow Diagram**

The following diagram illustrates the workflow of the head-to-head clinical trial.





Click to download full resolution via product page

Caption: Workflow of the **cariprazine** vs. risperidone clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. reagila.pro [reagila.pro]
- 2. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
- 3. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
- 7. A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of Cariprazine in Schizophrenia Bepharco [bepharco.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Cariprazine vs. Risperidone for Predominant Negative Symptoms of Schizophrenia: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15616828#cariprazine-vs-risperidonefor-treating-predominant-negative-symptoms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com